2-Cyano-4-(3-methylsulfonylphenyl)phenol
Description
2-Cyano-4-(3-methylsulfonylphenyl)phenol is a synthetic phenolic compound characterized by a cyano (-CN) group at the 2-position and a methylsulfonylphenyl (-SO₂CH₃C₆H₄) substituent at the 4-position of the phenol ring. The methylsulfonyl group may enhance solubility or binding affinity compared to simpler phenolic analogs, while the cyano group could influence electronic properties and reactivity .
Properties
IUPAC Name |
2-hydroxy-5-(3-methylsulfonylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-19(17,18)13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBDRKOOHYOGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684943 | |
| Record name | 4-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-08-0 | |
| Record name | 4-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(3-methylsulfonylphenyl)phenol typically involves the following steps:
Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction. This involves the reaction of the biphenyl intermediate with a cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonation reaction. This involves the reaction of the biphenyl intermediate with a sulfonating agent, such as methylsulfonyl chloride, in the presence of a base.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction. This involves the reaction of the biphenyl intermediate with a hydroxylating agent, such as hydrogen peroxide, in the presence of a catalyst.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3-methylsulfonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-4-(3-methylsulfonylphenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3-methylsulfonylphenyl)phenol involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The methylsulfonyl group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects : The methylsulfonyl group in the target compound likely confers higher polarity and solubility compared to nitrophenyl (3e) or furanyl (3h) substituents .
- Bioactivity Potential: Cyano-containing phenols, such as 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol, exhibit structural parallels to amyloid-inhibiting polyphenols (e.g., curcumin, resveratrol) by enabling π-π stacking or hydrogen bonding with protein aggregates .
- Synthetic Utility: Derivatives like 3e–3i () were synthesized via benzylic C–H functionalization, suggesting scalable routes for modifying the phenol core to optimize properties like melting point or Rf values .
Mechanistic and Functional Insights
A. Antiamyloid Activity
B. Metabolic Stability
The methylsulfonyl group could reduce hepatic metabolism compared to hydroxylated phenols (e.g., catechol), which are prone to glucuronidation . This may extend the compound’s half-life in vivo.
C. Antioxidant Capacity
Unlike natural polyphenols (e.g., resveratrol), the synthetic cyano and sulfonyl groups in this compound may diminish direct radical-scavenging activity but improve specificity for enzyme targets .
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